

In-Depth Technical Guide: 1-Nitroanthraquinone (CAS 82-34-8)

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Compound of Interest

Compound Name: 1-Nitroanthraquinone

Cat. No.: B1630840

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone (1-NAQ), with the CAS number 82-34-8, is a nitrated derivative of anthraquinone. It serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.^[1] However, its toxicological profile, including potential mutagenicity and carcinogenicity, necessitates a thorough understanding for safe handling and informed research applications. This guide provides a comprehensive overview of the physicochemical properties, toxicology, mechanisms of action, and relevant experimental protocols for **1-Nitroanthraquinone**.

Physicochemical Properties

1-Nitroanthraquinone is a yellow crystalline solid.^[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	82-34-8	[1][2][3][4][5][6][7]
Molecular Formula	C ₁₄ H ₇ NO ₄	[1][3][4][6][7]
Molecular Weight	253.21 g/mol	[1][3][4][6][7]
Appearance	Yellow crystalline powder/needles	[2]
Melting Point	231.5 - 233.5 °C	[1][2]
Boiling Point	270 - 271 °C at 933 Pa	[1]
Solubility	Insoluble in water; Soluble in ethanol and ether; Slightly soluble in ethyl acetate, benzene, and chloroform.	[1][2]

Toxicological Profile

1-Nitroanthraquinone exhibits a range of toxicological effects, including acute toxicity, mutagenicity, and carcinogenicity.

Acute Toxicity

The acute toxicity of **1-Nitroanthraquinone** has been evaluated in animal models. The LD50 values are presented in the table below.

Route of Administration	Species	LD50 Value	Source(s)
Oral	Mouse	1540 mg/kg	[2]
Intraperitoneal	Rat	1050 mg/kg	[2]

Mutagenicity and Genotoxicity

1-Nitroanthraquinone has been shown to be mutagenic in various assays. It is positive in the Ames test with *Salmonella typhimurium* strain TA100, both with and without metabolic activation (S9).[2] This indicates its potential to cause point mutations in DNA.

Carcinogenicity

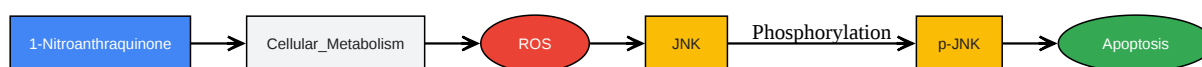
1-Nitroanthraquinone is considered a potential carcinogen. It is described as a hepatotoxin and may cause hepatocellular neoplasms, subcutaneous fibromas, and hemangiosarcomas.[1]

Mechanism of Action and Signaling Pathways

The biological activity of **1-Nitroanthraquinone** is linked to its ability to induce cellular stress and damage DNA, ultimately leading to apoptosis or other cellular responses. The proposed mechanisms involve the generation of reactive oxygen species (ROS) and metabolic activation to genotoxic intermediates.

ROS-Mediated Apoptosis via JNK Signaling

A key proposed mechanism for the cytotoxic effects of anthraquinone derivatives involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. While this has been demonstrated for closely related compounds, it represents a strong putative pathway for **1-Nitroanthraquinone**.

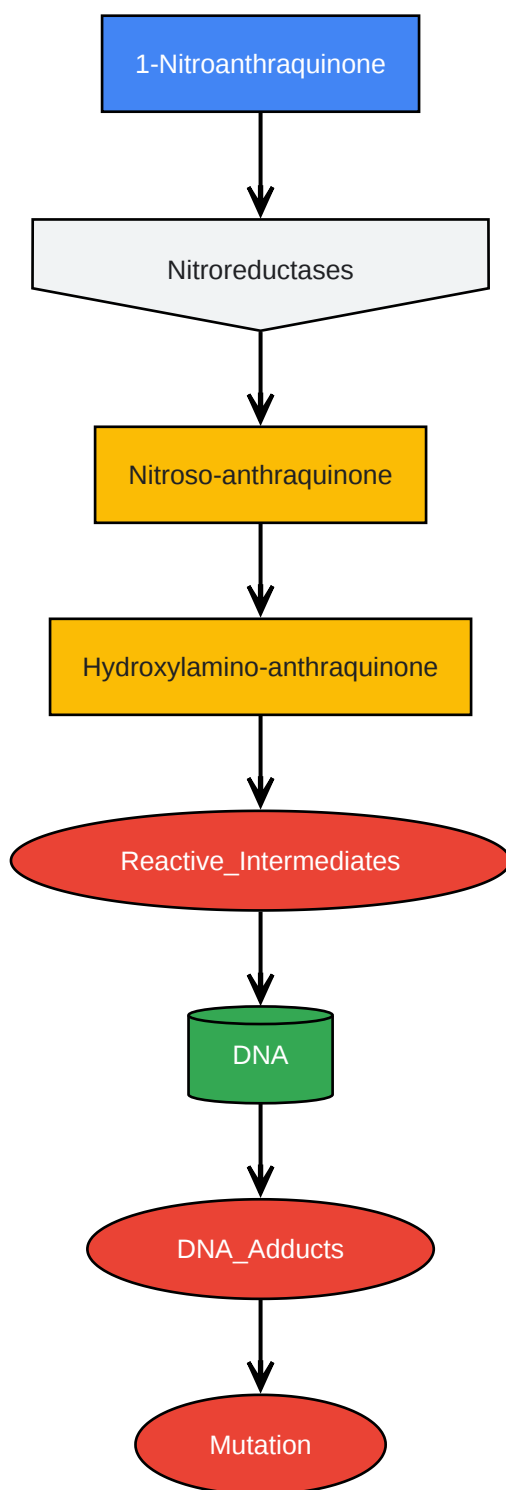


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ROS-JNK Mediated Apoptosis Pathway

Metabolic Activation and DNA Adduct Formation

The genotoxicity of **1-Nitroanthraquinone** is likely mediated through its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This process often involves the reduction of the nitro group to form nitroso and hydroxylamino derivatives, which are highly reactive towards DNA bases.



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Metabolic Activation and Genotoxicity

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of **1-Nitroanthraquinone** are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Principle: The test strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the frequency of back mutations to prototrophy (histidine independence) after exposure to the test substance.

Methodology:

- **Strain Preparation:** Overnight cultures of *S. typhimurium* strains (e.g., TA98, TA100) are prepared in nutrient broth.
- **Metabolic Activation (optional):** A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to mimic mammalian metabolism.
- **Plate Incorporation Assay:**
 - To molten top agar, the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are added.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.



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Ames Test Experimental Workflow

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage.

Methodology:

- **Cell Culture:** Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.
- **Treatment:** Cells are exposed to various concentrations of **1-Nitroanthraquinone**, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
- **Cytokinesis Block:** Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
- **Data Analysis:** The results are statistically analyzed to determine if there is a significant increase in micronucleated cells compared to the control.

Intracellular ROS Measurement

The production of reactive oxygen species can be measured using fluorescent probes.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

- **Cell Culture and Treatment:** Adherent or suspension cells are cultured and then treated with **1-Nitroanthraquinone** at various concentrations and for different time points.
- **Loading with DCFH-DA:** Cells are washed and then incubated with a DCFH-DA solution in a serum-free medium.
- **Measurement:** The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
- **Data Analysis:** The fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.

Conclusion

1-Nitroanthraquinone (CAS 82-34-8) is a valuable chemical intermediate, but its use requires careful consideration of its toxicological properties. This guide has summarized its key physicochemical characteristics, highlighted its potential as a mutagen and carcinogen, and elucidated the likely mechanisms of action involving ROS generation, JNK pathway activation, and metabolic activation to genotoxic species. The provided experimental protocols offer a foundation for researchers to further investigate its biological effects and to ensure safe handling and application in scientific and industrial settings.

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